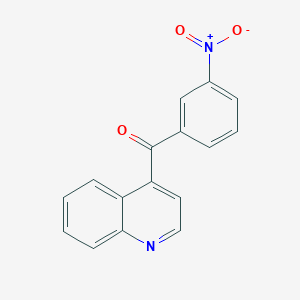

4-(3-Nitrobenzoyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1706435-98-4 |

|---|---|

Molecular Formula |

C16H10N2O3 |

Molecular Weight |

278.26 g/mol |

IUPAC Name |

(3-nitrophenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C16H10N2O3/c19-16(11-4-3-5-12(10-11)18(20)21)14-8-9-17-15-7-2-1-6-13(14)15/h1-10H |

InChI Key |

CQRBCTCZUGTDTF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 3 Nitrobenzoyl Quinoline Scaffolds

Reaction Pathway Elucidation for Quinoline (B57606) Formation

The formation of the quinoline ring via the Friedländer synthesis is generally understood to proceed through a sequence of condensation, cyclization, and dehydration steps. Detailed mechanistic experiments have led to the proposal of two primary, viable reaction pathways, particularly under the acidic or basic conditions commonly employed.

The second proposed mechanism begins with the formation of a Schiff base (an imine) between the 2-amino group of the aryl ketone/aldehyde and the carbonyl group of the second reactant. This is followed by an intramolecular aldol-type condensation, where an enolate generated from the active methylene group attacks the carbonyl of the original 2-aminoaryl moiety. Subsequent dehydration then leads to the final quinoline product. While both pathways are considered plausible, the predominant route can depend on the specific substrates, catalysts, and reaction conditions used.

Intermediates and Transition States in Nitrobenzoyl Quinoline Synthesis

The progression of the Friedländer synthesis involves several key intermediates, although they are often transient and too short-lived to be detected under typical reaction conditions. Understanding these intermediates is fundamental to comprehending the reaction mechanism for the synthesis of complex quinolines, including those with a nitrobenzoyl substituent.

In the aldol-first pathway, the primary intermediate is the aldol adduct . This species is formed from the initial carbon-carbon bond formation between the two carbonyl-containing reactants. This adduct rapidly loses water to form an α,β-unsaturated carbonyl compound (enone) , which then undergoes cyclization.

In the Schiff base-first pathway, the key initial intermediate is the imine (Schiff base) , formed by the condensation of the amino group and a carbonyl group. Following its formation, this imine undergoes an intramolecular cyclization to form a tetrahydroquinoline derivative , which subsequently eliminates water to aromatize into the stable quinoline ring system.

The specific intermediates in the synthesis of 4-(3-Nitrobenzoyl)quinoline would derive from the reaction of a 2-aminoaryl ketone with a β-dicarbonyl precursor bearing the 3-nitrobenzoyl moiety. The transition states would involve the formation and breaking of bonds during the nucleophilic attacks and elimination steps characteristic of the pathway.

| Intermediate | Pathway Association | Description | Role in Quinoline Formation |

| Aldol Adduct | Aldol-First | Product of the initial condensation between the enolate of one carbonyl and the carbonyl of the other. | A transient species that quickly dehydrates to form an enone or undergoes direct cyclization. |

| α,β-Unsaturated Enone | Aldol-First | Formed by the dehydration of the aldol adduct. | Undergoes intramolecular conjugate addition by the amino group, leading to cyclization. |

| Schiff Base (Imine) | Schiff Base-First | Product of condensation between the 2-amino group and a carbonyl group of the second reactant. | Orients the molecule for the subsequent intramolecular cyclization step. |

| Cyclized Dihydro-adduct | Both Pathways | A non-aromatic, cyclic intermediate formed after the intramolecular ring-closing step. | The immediate precursor to the final quinoline product, which forms upon dehydration (aromatization). |

Influence of Substituents on Reaction Mechanisms

Substituents on both the 2-aminoaryl carbonyl and the active methylene compound can significantly influence reaction rates, pathways, and product yields. The electronic properties of these substituents play a critical role in the mechanism of quinoline formation.

Electron-donating groups on the aniline ring of the 2-aminoaryl ketone increase the nucleophilicity of the amino group, which can facilitate the formation of the Schiff base intermediate. Conversely, electron-withdrawing groups on this ring can decrease the reaction rate by reducing the nucleophilicity of the amine.

| Substituent Type on Aniline Ring | Effect on Nucleophilicity | Potential Impact on Reaction Rate |

| Electron-Donating Group (EDG) | Increases | May accelerate Schiff base formation or electrophilic aromatic substitution-type cyclization steps. |

| Electron-Withdrawing Group (EWG) | Decreases | May slow down steps requiring a nucleophilic amino group. |

| Substituent Type on Methylene Component | Effect on Methylene Protons | Potential Impact on Reaction Rate |

| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -COR) | Increases Acidity | Accelerates the initial enolate formation and condensation step. |

Stereochemical Control and Regioselectivity in Cyclization Reactions

When unsymmetrical ketones are used as the active methylene component in the Friedländer synthesis, the issue of regioselectivity arises. The initial condensation can potentially occur at either of the α-carbons adjacent to the carbonyl group, leading to the formation of isomeric quinoline products. Achieving control over this regioselectivity is a significant challenge in quinoline synthesis.

For the targeted synthesis of this compound, the reaction would likely involve a 2-aminoaryl ketone and an unsymmetrical β-dicarbonyl compound, such as 1-(3-nitrophenyl)butane-1,3-dione. In such a case, condensation can occur via two different enolates, leading to competition between cyclization pathways and the potential formation of both a 2-methyl-4-(3-nitrobenzoyl)quinoline and a 2-(3-nitrophenyl)-4-acetylquinoline.

The regiochemical outcome can be influenced by several factors:

Catalyst: The choice of an acid or base catalyst can favor one pathway over another. Base-catalyzed reactions often proceed via the thermodynamically more stable enolate, whereas acid-catalyzed reactions may favor the kinetically formed enolate.

Reaction Conditions: Temperature and reaction time can also influence the product ratio, with higher temperatures often favoring the thermodynamically more stable product.

Substituent Effects: The electronic and steric nature of substituents on the unsymmetrical ketone can direct the condensation to one side. For example, bulky groups may sterically hinder reaction at the more substituted α-carbon.

In some photocyclization routes to quinolines, the regioselectivity of the cyclization of meta-substituted precursors is highly dependent on the electronic nature of the substituent; alkyl groups tend to direct the formation of 5-substituted quinolines, while more strongly electron-donating groups favor 7-substituted products. While this specific reaction differs from the Friedländer synthesis, it highlights the critical role substituents play in directing cyclization. The selective synthesis of a single regioisomer like this compound requires careful optimization of reactants and conditions to favor one cyclization pathway decisively over others.

| Reactant System Example | Conditions / Catalyst | Regiochemical Outcome |

| 2-Aminobenzaldehyde + Unsymmetrical Ketone | Base (e.g., KOH) | Often favors condensation at the less sterically hindered or more acidic α-methylene group, but can produce mixtures. |

| 2-Aminobenzaldehyde + Unsymmetrical Ketone | Acid (e.g., p-TsOH) | May alter the product ratio compared to base catalysis, sometimes favoring the product from the more substituted enol. |

| 3-Methoxyaniline derivative cyclization | ICl | In electrophilic cyclization of N-(2-alkynyl)anilines, a 3-methoxy substituent led to a mixture of ortho- (29%) and para-cyclization (37%) isomers, demonstrating incomplete regioselectivity. |

| 2-Naphthylamine derivative cyclization | ICl | In the same study, a 2-naphthylamine derivative afforded a high yield of a single product, indicating excellent regioselectivity where cyclization occurred at the less sterically-hindered position of the naphthalene ring. |

Despite a comprehensive search for empirical spectroscopic data for the chemical compound This compound , specific experimental datasets for its ¹H NMR, ¹³C NMR, FT-IR, and Raman spectra are not available in the public domain through the conducted research.

The search yielded spectroscopic information for a variety of structurally related but distinct molecules, including other quinoline derivatives and compounds containing nitrophenyl moieties. For instance, data was located for compounds such as (4-Nitrophenyl)(quinolin-3-yl)methanone and N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one. However, none of the search results provided the specific characterization data required for the exact isomer this compound.

To generate a scientifically accurate and authoritative article as per the user's instructions, which mandates the inclusion of detailed research findings and data tables, verified experimental data for the specified compound is essential. The creation of speculative or extrapolated data based on related structures would not meet the required standards of scientific accuracy.

Therefore, it is not possible to construct the requested article focusing solely on the advanced spectroscopic characterization of this compound with the necessary detailed, factual content and data tables at this time.

Advanced Spectroscopic Characterization of 4 3 Nitrobenzoyl Quinoline

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial techniques for understanding the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the electronic transitions within a molecule. For 4-(3-Nitrobenzoyl)quinoline, one would expect to observe absorption bands corresponding to π → π* and n → π* transitions associated with the quinoline (B57606) and nitrobenzoyl aromatic systems. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insights into the conjugation and electronic environment of the chromophores. The analysis would typically involve dissolving the compound in various solvents to study solvatochromic effects.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) | ε1 (M-1cm-1) | λmax 2 (nm) | ε2 (M-1cm-1) | Transition Assignment |

|---|---|---|---|---|---|

| Hexane | Data N/A | Data N/A | Data N/A | Data N/A | π → π* / n → π* |

| Ethanol | Data N/A | Data N/A | Data N/A | Data N/A | π → π* / n → π* |

Fluorescence Spectroscopy Investigations

Fluorescence spectroscopy provides information about the emission properties of a compound after it absorbs light. Many quinoline derivatives are known to be fluorescent. An investigation of this compound would involve measuring its emission spectrum upon excitation at its absorption maxima. Key parameters such as the maximum emission wavelength (λem), quantum yield (ΦF), and Stokes shift would be determined. The presence of the nitro group, a common fluorescence quencher, might significantly influence the emission properties of this compound.

Table 2: Hypothetical Fluorescence Data for this compound

| Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Hexane | Data N/A | Data N/A | Data N/A | Data N/A |

| Ethanol | Data N/A | Data N/A | Data N/A | Data N/A |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]+ or [M+H]+), confirming the chemical formula C16H10N2O3. The fragmentation pattern observed in the mass spectrum would offer structural information, showing characteristic losses of fragments such as NO2, CO, and cleavage of the benzoyl-quinoline bond.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ionization Mode | Calculated m/z [M+H]+ | Observed m/z | Major Fragment Ions (m/z) |

|---|

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal details about the crystal packing, including intermolecular interactions like π-π stacking or hydrogen bonds, which govern the solid-state properties of the material. A crystallographic information file (CIF) would be generated, containing all the atomic coordinates and cell parameters.

Table 4: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C16H10N2O3 |

| Formula weight | 278.27 |

| Crystal system | Data N/A |

| Space group | Data N/A |

| a, b, c (Å) | Data N/A |

| α, β, γ (°) | Data N/A |

| Volume (Å3) | Data N/A |

| Z | Data N/A |

Without access to published experimental results for this compound, the detailed and data-rich article requested cannot be generated. The scientific community awaits research on this specific compound to fully elucidate its spectroscopic characteristics.

Based on a comprehensive search of available information, detailed computational and theoretical chemistry studies specifically focused on the compound “this compound” for the outlined topics could not be located. As a result, the specific data and detailed research findings required to construct the requested article are not available in the public domain at this time.

Scientific literature often focuses on compounds with specific known applications or theoretical interest, and it appears that “this compound” has not been the subject of the specific, in-depth computational analyses requested in the provided outline. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with data tables and detailed findings as instructed.

Computational and Theoretical Chemistry Studies of 4 3 Nitrobenzoyl Quinoline

Density Functional Theory (DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, and the oscillator strengths, which are related to the intensity of the absorption peaks. researchgate.netnih.gov

For a molecule like 4-(3-Nitrobenzoyl)quinoline, TD-DFT can be employed to understand its ultraviolet-visible (UV-Vis) spectrum. The calculations can help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, and the molecular orbitals involved. nih.gov The choice of functional and basis set is crucial for obtaining accurate results. nih.govpku.edu.cn For instance, hybrid functionals like PBE0 have been shown to provide a good correlation between calculated and experimental absorption maxima for molecules with charge-transfer characteristics. nih.gov

A hypothetical TD-DFT calculation for this compound might yield the following data, illustrating the kind of information that can be obtained.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 3.87 | 320 | 0.25 | HOMO -> LUMO | π→π* |

| 4.25 | 292 | 0.18 | HOMO-1 -> LUMO | π→π* |

| 4.77 | 260 | 0.32 | HOMO -> LUMO+1 | π→π* |

Note: This data is illustrative and not from an actual study on this compound.

The long-range corrected TD-DFT (LC-TDDFT) method can be particularly useful for improving the accuracy of calculated Rydberg and charge-transfer excitation energies, which are often underestimated by conventional TD-DFT functionals. researchgate.net

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic structure of molecules like this compound. aps.org These approaches, particularly Density Functional Theory (DFT), allow for the calculation of various electronic properties that govern the molecule's reactivity and behavior. ias.ac.innih.gov

Key aspects of the electronic structure that can be investigated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For quinoline (B57606) derivatives, DFT calculations have been used to determine properties such as electrostatic potential, charge density, and the energies of frontier orbitals to evaluate their properties. ias.ac.in

Table 2: Hypothetical Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -2.89 |

| HOMO-LUMO Gap (eV) | 3.65 |

| Dipole Moment (Debye) | 4.21 |

| Electron Affinity (eV) | 2.13 |

Note: This data is illustrative and not from an actual study on this compound.

These calculations can also provide insights into the distribution of charges within the molecule and identify the most likely sites for electrophilic and nucleophilic attack.

Theoretical Predictions of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. nih.gov Theoretical calculations, particularly DFT, are widely used to predict the NLO properties of organic molecules. bath.ac.ukspringerprofessional.de The key parameters that determine a molecule's NLO response are the polarizability (α) and the first-order hyperpolarizability (β). physchemres.org

For a molecule to exhibit significant NLO properties, it often possesses a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). semanticscholar.org In this compound, the quinoline ring can act as a part of the conjugated system, while the nitro group is a strong electron-withdrawing group (acceptor). The benzoyl group links these two moieties. The presence of donor and acceptor groups can lead to a large dipole moment and significant hyperpolarizability.

Theoretical studies on similar quinoline-based molecules have shown that the nature and position of substituents can significantly influence the NLO response. semanticscholar.org Calculations can be performed to determine the components of the polarizability and hyperpolarizability tensors, and from these, the average values can be obtained.

Table 3: Hypothetical Calculated NLO Properties of this compound

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 4.21 |

| Isotropic Polarizability (α_iso) | 258.3 |

Note: This data is illustrative and not from an actual study on this compound.

Molecular Dynamics Simulations in Quinoline Research

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govtandfonline.com This technique allows for the investigation of the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological macromolecule. nih.govmdpi.com

In the context of quinoline research, MD simulations have been employed to understand the stability of quinoline derivatives when bound to proteins. nih.govmdpi.com For instance, simulations can be used to assess the stability of a ligand-protein complex by calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. mdpi.com

In Silico Studies for Structure-Activity Relationship (SAR) Insights

In silico studies, which encompass a wide range of computational methods, are instrumental in understanding the structure-activity relationships (SAR) of chemical compounds. rsc.orgmdpi.com SAR studies aim to correlate the chemical structure of a molecule with its biological activity. nih.gov For quinoline derivatives, various in silico approaches have been used to elucidate the structural features that are important for their observed biological effects. nih.govnih.gov

These methods include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore modeling. QSAR models use statistical methods to relate the physicochemical properties of a series of compounds to their biological activities. nih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding interactions. rsc.org

For this compound, in silico studies could be used to predict its potential biological activities by comparing its structural and electronic features with those of known active compounds. For example, the presence of the quinoline core is a common feature in many antimalarial drugs. nih.govnih.gov SAR studies have revealed that modifications to the quinoline ring system can significantly impact antimalarial efficacy. nih.gov Similarly, the nitrobenzoyl moiety might confer other biological activities, and its influence could be explored through computational methods. The insights gained from such studies can guide the design of new derivatives with improved potency and selectivity. mdpi.comresearchgate.net

Academic Applications of 4 3 Nitrobenzoyl Quinoline and Analogues

Role in Advanced Materials Science

The rigid, aromatic structure and electron-accepting nature of the quinoline (B57606) core, particularly when functionalized with groups like nitrobenzoyl, make these compounds promising candidates for advanced materials. The ability to tune their photophysical and electronic properties through synthetic modification has led to their exploration in optoelectronics, sensing, and photovoltaics.

Quinoline derivatives have been identified as effective materials for the emissive layer in Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Their inherent fluorescence, thermal stability, and electron-transporting capabilities are key properties for this application. While specific research on 4-(3-Nitrobenzoyl)quinoline in OLEDs is not extensively documented, the characteristics of analogous compounds, particularly those containing benzophenone or other acceptor moieties, provide strong evidence of their potential.

The benzophenone core, structurally related to the benzoyl group in the title compound, is a well-established fragment in the synthesis of organic semiconductors for OLEDs. nih.govnih.gov Benzophenone derivatives have been successfully employed as host materials and as emitters, including advanced thermally activated delayed fluorescent (TADF) emitters. nih.gov TADF materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. The twisted geometry of many benzophenone derivatives helps to reduce intermolecular interactions and self-quenching effects, which is beneficial for maintaining high emission efficiency in the solid state. nih.gov

Researchers have synthesized various derivatives for use in OLEDs, achieving high efficiencies. For instance, bifunctional bicarbazole-benzophenone-based derivatives have been developed for deep-blue and green OLEDs, demonstrating their versatility. mdpi.com Other studies on donor-acceptor molecules incorporating different heterocyclic units have also shown promise, with some devices reaching high external quantum efficiencies (EQE).

Table 1: Performance of OLEDs Incorporating Quinoline Analogues and Related Structures

| Compound Type | Role in OLED | Maximum EQE (%) | Emission Color | Reference |

|---|---|---|---|---|

| Phenyl Pyrimidine Derivative (PP1) | Emitter | 10.6 | Blue | mdpi.com |

| Bicarbazole-Benzophenone (DB13) | Emitter | 4.0 | Deep-Blue | mdpi.com |

| Benzophenone-based TADF | Emitter | High | N/A | nih.gov |

The quinoline scaffold is widely utilized in the design of chemosensors due to its favorable photophysical properties and ability to coordinate with various analytes. crimsonpublishers.com Analogues of this compound have been developed as fluorescent and colorimetric sensors for a range of metal ions and for pH measurement.

Quinoline-based fluorescent sensors often operate via mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). For example, novel quinoline-based thiazole derivatives have been synthesized for the selective detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions, exhibiting fluorescence quenching upon binding. acs.org Similarly, other derivatives have been designed for the sensitive and selective "on-off" detection of Pb²⁺ ions. nih.gov The detection limits for these sensors can reach nanomolar concentrations, highlighting their high sensitivity. nanobioletters.com

In addition to metal ions, quinoline derivatives have been engineered to sense other chemical species and environmental parameters. Quinoline-2-thiol derivatives, for instance, show changes in fluorescence in response to variations in pH. researchgate.net Furthermore, quinoline-tagged organic probes have been developed for the detection of nitro-phenolic compounds, which are common environmental pollutants. semanticscholar.orgresearchgate.net

Table 2: Sensing Performance of Various Quinoline-Based Chemosensors

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-Thiazole Derivative | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | Not Specified | acs.org |

| Quinoline-Schiff Base | Pb²⁺ | Fluorescence Quenching | 9.9 x 10⁻⁷ M | nih.gov |

| (E)-1-(6-(...)-2-yl)-N,N-bis(...)methanamine | Zn²⁺ | Fluorescence Enhancement | 2.94 µM | nanobioletters.com |

| N,N'-(...)-bis(...)-methanamine (bqbpxn, 2) | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching (PET) | 0.3 ppm | researchgate.net |

| Quinoline-2-thiol Derivative | pH | Fluorescence Change | N/A | researchgate.net |

Quinoline derivatives are promising materials for use as photosensitizers in dye-sensitized solar cells (DSSCs), a type of third-generation photovoltaic technology. nih.govnih.gov Their strong absorption in the visible spectrum, high molar extinction coefficients, and tunable energy levels make them suitable for converting light into electricity. nih.gov The typical structure of these dyes is a donor-π-acceptor (D-π-A) arrangement, where the quinoline moiety can act as the π-bridge.

Research has focused on molecularly engineering these dyes to optimize their performance. For instance, the introduction of different auxiliary acceptor groups into quinoline-based D-A-π-A dyes has been shown to effectively improve photovoltaic performance. researchgate.net One study reported that a dye incorporating a benzothiadiazole auxiliary acceptor achieved a power conversion efficiency (PCE) of 5.21%. researchgate.net

Theoretical investigations using density functional theory (DFT) have also played a crucial role in this field, allowing for the rational design of new quinoline-derivative dyes with optimized electronic structures and absorption spectra for DSSC applications. nih.govunesp.br These studies help predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient electron injection into the semiconductor (e.g., TiO₂) and regeneration of the dye by the electrolyte. nih.govunesp.br

Table 3: Photovoltaic Performance of DSSCs with Quinoline-Based Dyes

| Dye Structure (Key Components) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Reference |

|---|---|---|---|---|

| Diphenylamine-Benzothiadiazole-Quinoline (BIM2) | 5.21 | 0.627 | 11.53 | researchgate.net |

| Butoxy-group bearing Quinoline (Q10-based) | 2.51 | 0.52 | 7.04 | nih.gov |

| Quinoline-Pyridocarbazole (Q1) | 2.14 | Not Specified | Not Specified | nih.gov |

| Quinoline-Pyridocarbazole (Q4) | 2.92 | Not Specified | Not Specified | nih.gov |

Development as Biological Probes (excluding clinical applications)

Beyond materials science, quinoline analogues are valuable tools in biological research. Their intrinsic fluorescence and ability to be functionalized for specific molecular recognition allows for their use in sensing and imaging biological molecules and processes without direct clinical application.

The development of fluorescent probes is essential for visualizing and quantifying specific analytes within complex biological systems. crimsonpublishers.com Quinoline-based scaffolds are extensively explored for these applications due to their advantageous photophysical properties, which can be modulated upon interaction with a target molecule. crimsonpublishers.comresearchgate.net

These probes have been designed for a wide array of biological targets. For example, quinoline derivatives have been synthesized for the detection of biologically important metal ions like Zn²⁺, which plays numerous roles in cellular physiology. researchgate.net Other probes have been developed to target specific cellular components or biomolecules, such as lipid droplets or amyloid plaques associated with neurodegenerative diseases. crimsonpublishers.comresearchgate.net The design of these probes often involves conjugating the quinoline fluorophore to a specific recognition moiety, enabling highly selective binding to the target. For instance, quinazoline derivatives, which are structurally related to quinolines, have been developed as fluorescent probes for α1-adrenergic receptors, allowing for their visualization in cells. nih.gov

Table 4: Applications of Quinoline Analogues as Fluorescent Biological Probes

| Probe Type | Biological Target | Application | Key Feature | Reference |

|---|---|---|---|---|

| Multiphoton Fluorescent Probe | Lipid Droplets | Live Cell Imaging | Deeper tissue penetration, lower autofluorescence | crimsonpublishers.com |

| Styrylquinoline | Amyloid Plaques | Staining/Imaging | Binds to amyloid aggregates | researchgate.net |

| 8-aminoquinoline dye | Zn²⁺ | Physiological Fluorescent Labeling | Selective for zinc ions | researchgate.net |

| Quinazoline-Coumarin Conjugate | α1-Adrenergic Receptors | Subcellular Localization Imaging | High affinity and sensitivity for receptors | nih.gov |

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that relies on the production and detection of signaling molecules to coordinate collective behaviors, including virulence factor production and biofilm formation. Disrupting QS is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance.

Quinoline derivatives have emerged as potent inhibitors of QS systems, particularly the Pseudomonas quinolone signal (pqs) system in the opportunistic pathogen Pseudomonas aeruginosa. This bacterium uses quinolone-based signaling molecules itself. Synthetic quinoline-based compounds have been shown to act as competitive antagonists for the PqsR receptor, a key transcriptional regulator of the pqs system. nih.gov

One study identified a series of new PqsR inhibitors with a quinoline scaffold. The most potent compound demonstrated an IC₅₀ of 20.22 µmol L⁻¹ for inhibiting the pqs system in P. aeruginosa PAO1. nih.gov This inhibition led to a significant, dose-dependent suppression of key virulence factors regulated by this pathway, including pyocyanin, elastase, and rhamnolipid. nih.gov Furthermore, the inhibitor synergistically enhanced the efficacy of conventional antibiotics like tetracycline and suppressed biofilm formation. nih.gov These findings highlight the utility of quinoline analogues not as bactericidal agents, but as precise molecular probes to dissect and modulate microbial signaling pathways.

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (3-nitrophenyl)(quinolin-4-yl)methanone |

| PP1 | 4,6-Bis(4-diphenylamino-phenyl)-2-phenylpyrimidine |

| DB13 | A bicarbazole-benzophenone derivative |

| QPT | A quinoline-based phenyl thiazole derivative |

| QBT | A quinoline-based benzothiazole derivative |

| BIM2 | A dye containing diphenylamine, benzothiadiazole, and quinoline moieties |

| PqsR | Pseudomonas quinolone signal receptor |

| TNP | 2,4,6-trinitrophenol |

Catalysis and Ligand Design in Organic Synthesis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property allows quinoline derivatives to serve as ligands in transition metal catalysis, influencing the reactivity and stability of the metal center. The design of quinoline-based ligands is a significant area of research for creating efficient catalysts for various organic transformations.

Quinoline-based ligands are known to form stable complexes with transition metals like palladium, copper, rhodium, and platinum. The electronic and steric properties of these ligands can be fine-tuned by introducing different substituents onto the quinoline core. The benzoyl group in this compound, for example, can influence the spatial arrangement of the complex, while the electron-withdrawing nature of the nitro group can modulate the electron density at the metal center. This modulation is crucial for catalytic activities such as C-H activation and cross-coupling reactions.

For instance, quinoline-based ligands have been instrumental in palladium-catalyzed reactions, facilitating the synthesis of complex organic molecules. Research has shown that palladium complexes of aromatic nitrogen-bearing heterocycles, including quinoline derivatives, are effective in mediating reactions like β-C(sp³)-H chlorination of free carboxylic acids. In such systems, the quinoline ligand can engage in hydrogen-bonding interactions, creating a specific secondary coordination sphere that directs the reactivity of the substrate.

Furthermore, the development of "photoactive ligands" based on quinoline scaffolds represents a modern approach in metallaphotoredox catalysis. These ligands can absorb light and participate in the catalytic cycle, enabling "two-in-one" cross-coupling reactions without the need for an external photocatalyst. This strategy simplifies the reaction setup and enhances efficiency.

Table 1: Examples of Quinoline Analogues in Catalysis

| Quinoline Analogue | Metal | Catalytic Application | Reference Finding |

|---|---|---|---|

| Benzo[h]quinoline | Rhodium (Rh) | C-H amidation | A unique Rh-In complex catalyzed the sp² C-H amidation of benzo[h]quinoline, demonstrating the role of bimetallic systems in activating C-H bonds. nih.gov |

| Tri(8-quinolinyl)stibane | Platinum (Pt) | Anion transfer studies | Formed Pt(II)-Sb(III) complexes, demonstrating the use of quinoline side arms in creating multimetallic complexes with potential for ligand-controlled redox processes. acs.org |

| Julolidine-quinoline Schiff base | Cobalt (Co), Nickel (Ni), Copper (Cu) | Sensor and complex formation | Acted as a chemosensor for cobalt(II) and formed stable mononuclear and dinuclear complexes with various 3d transition metals. rsc.org |

Agrochemical Research Contexts

The quinoline scaffold is recognized as a "privileged structure" in the design of new agrochemicals. benthamdirect.comresearchgate.net Its derivatives have been extensively studied and developed as fungicides, insecticides, herbicides, and plant growth regulators. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring system.

The presence of a nitro group, as in this compound, is a common feature in many biologically active molecules, often enhancing their efficacy. Quinoline derivatives are explored for their potential to control crop diseases and pests, addressing the increasing global demand for food security. benthamdirect.comingentaconnect.com Research in this area focuses on synthesizing novel analogues and evaluating their structure-activity relationships (SAR) to identify compounds with high potency and selectivity. acs.org

Recent reviews highlight the rapid development of quinoline derivatives in the discovery of new agriculturally active molecules, particularly fungicides. acs.org These compounds can offer new modes of action, which is crucial for managing the development of resistance to existing pesticides. The broad spectrum of biological activities associated with quinolines, including antimicrobial and antiparasitic properties, makes them versatile candidates for agrochemical research. benthamdirect.comresearchgate.netsemanticscholar.orgnih.gov

Table 2: Agrochemical Applications of Quinoline Analogues

| Application | Quinoline Analogue Type | Target Organism/Effect | Key Findings |

|---|---|---|---|

| Fungicide | Various substituted quinolines | Rice blast fungus | New quinoline derivatives have been synthesized and shown to possess in vivo fungicidal activity against rice blast. semanticscholar.org |

| Insecticide | Quinoline-based compounds | Various insect pests | The unique quinoline scaffold provides innovative solutions for the discovery of new pesticides. acs.org |

| Herbicide | Quinoline derivatives | Weeds | Quinoline shows promising applications in agriculture as a safe and effective herbicide. semanticscholar.orgnih.gov |

Chemical Reagents in Specialized Synthetic Pathways

Beyond their direct applications as catalysts or agrochemicals, quinoline derivatives, including this compound, serve as important intermediates and reagents in organic synthesis. The construction of the quinoline ring itself can be achieved through several classic named reactions, such as the Skraup, Friedländer, and Combes syntheses, which allow for the introduction of a wide variety of substituents. nih.govpharmaguideline.comiipseries.org

The synthesis of 8-benzoylquinolines, for example, can be achieved through Pd(II)-catalyzed arylation and oxidation of the benzylic C-H bond of 8-methylquinolines. This highlights a modern approach to functionalizing the quinoline scaffold. The presence of the benzoyl group provides a handle for further chemical modifications. Benzoylation itself is a fundamental transformation, and reagents like benzoyl chloride are commonly used to introduce this group onto various molecules. nih.gov

Compounds like this compound can be seen as highly functionalized building blocks. The nitro group can be readily reduced to an amino group, which can then be used to construct more complex heterocyclic systems or to attach the molecule to other scaffolds. The quinoline nitrogen can be quaternized to form quinolinium salts, which have applications as organophotoredox catalysts. The entire molecule can be a precursor in the synthesis of fused polycyclic aromatic systems with specific electronic or biological properties. For instance, functionalized quinolines are used as starting materials for creating fused pyrazolo[3,4-b]quinolines and benzothiopyrano-fused quinolines through cyclization reactions. acs.org

Table 3: Synthetic Methodologies Related to Quinoline Derivatives

| Synthetic Method | Description | Product Type | Relevance |

|---|---|---|---|

| Skraup Synthesis | Condensation of an aromatic amine (e.g., aniline) with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). pharmaguideline.comuop.edu.pk | Substituted Quinolines | A fundamental method for constructing the core quinoline ring system. pharmaguideline.comuop.edu.pk |

| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com | 2-Substituted Quinolines | Useful for preparing specifically substituted quinoline derivatives. pharmaguideline.com |

| Vilsmeier Reaction | Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier reagents. acs.org | Highly Functionalized Quinolines | An efficient route to quinolines with multiple functional groups, including benzoyl moieties. acs.org |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Functionalization Strategies

Future synthetic research on 4-(3-Nitrobenzoyl)quinoline will likely focus on developing more efficient, regioselective, and environmentally friendly methodologies. Modern organic chemistry emphasizes strategies like C-H bond functionalization, which avoids the need for pre-functionalized starting materials, thereby increasing atom economy. nih.govrsc.org

Key future research areas include:

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for derivatizing heterocyclic compounds like quinoline (B57606). nih.govnih.gov Future work could explore the direct introduction of the 3-nitrobenzoyl group at the C4 position of the quinoline ring, or the functionalization of other positions on the this compound scaffold. This would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Nitro-Promoted Reactions: The nitro group is a versatile functional handle, often described as a "synthetic chameleon." mdpi.com It strongly activates the molecule for nucleophilic attack, which can be exploited for further functionalization. mdpi.com Research could investigate cine-substitution reactions where the nitro group facilitates the introduction of various nucleophiles at positions vicinal to it.

Novel Cyclization Strategies: While classical methods like the Doebner-von Miller, Skraup, and Pfitzinger reactions are well-established for quinoline synthesis, modern approaches focus on greener and more efficient protocols. nih.govresearchgate.net Future research could develop one-pot synthesis methods for this compound and its derivatives, potentially utilizing transition metal catalysis or ultrasound-assisted reactions to improve yields and reduce reaction times. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Question for this compound |

|---|---|---|

| Direct C-H Functionalization | High atom economy, reduced synthetic steps, late-stage modification. nih.gov | Can the 3-nitrobenzoyl moiety be directly coupled to a quinoline C-H bond with high regioselectivity? |

| Nitro-Promoted Functionalization | Activation of the aromatic rings for nucleophilic substitution, versatile handle for further transformations. mdpi.com | What new functional groups can be introduced onto the benzoyl ring using the nitro group as an activating or leaving group? |

| Advanced Cyclization Reactions | Improved yields, milder reaction conditions, access to novel polysubstituted derivatives. nih.gov | Can a one-pot, multi-component reaction be designed for the efficient assembly of the core structure from simple precursors? |

Advanced Computational Modeling and Prediction

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, accelerating the design and discovery process. nih.gov For this compound, computational modeling can provide crucial insights into its electronic structure, reactivity, and potential biological interactions, guiding experimental efforts.

Unexplored avenues in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity indices. This information is vital for predicting its behavior in chemical reactions and its potential as an electronic material.

Molecular Docking Simulations: To explore its potential as a therapeutic agent, molecular docking studies can be performed against various biological targets. For instance, many quinoline derivatives are known to inhibit enzymes like topoisomerase or act as tubulin polymerization inhibitors. researchgate.netnih.gov Docking simulations could identify potential protein targets for this compound and predict its binding affinity and mode of interaction.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound in different environments, such as in solution or interacting with a biological membrane or protein. This can provide a deeper understanding of its stability, conformational preferences, and the thermodynamics of its interactions. nih.gov

Table 2: Potential Computational Studies and Their Applications

| Computational Method | Predicted Properties | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, orbital energies, reactivity descriptors. | Guiding synthetic functionalization, predicting electronic and optical properties for material science. |

| Molecular Docking | Binding affinity, interaction modes with biological targets. nih.gov | Identifying potential therapeutic targets (e.g., enzymes, receptors) and prioritizing compounds for biological screening. nih.gov |

| Molecular Dynamics (MD) | Conformational stability, solvation effects, binding free energies. | Understanding the dynamic behavior of the molecule at biological interfaces and refining docking predictions. nih.gov |

Exploration of New Material Science Applications

The combination of a planar, aromatic quinoline system and an electron-withdrawing nitrobenzoyl group suggests that this compound could possess interesting properties for material science. The quinoline scaffold itself is utilized in materials for organometallic catalysis and organic electronics. nih.gov

Future research could investigate its use in:

Organic Electronics: The extended π-conjugated system and the presence of both electron-donating (quinoline) and electron-accepting (nitrobenzoyl) characteristics suggest potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in nonlinear optical (NLO) materials. researchgate.net

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and oxygen atoms, particularly those with aromatic rings, are often effective corrosion inhibitors for metals. researchgate.net The this compound molecule could be investigated for its ability to adsorb onto metal surfaces and protect them from corrosive environments. Polybenzoxazines derived from quinolines have shown promise in this area. researchgate.net

Functional Polymers: The molecule could be functionalized with polymerizable groups to be incorporated into novel polymers. Such materials could exhibit unique thermal, optical, or antibacterial properties derived from the quinoline moiety.

Design of Next-Generation Biological Probes

Quinoline derivatives are well-known for their fluorescent properties and are frequently used as scaffolds for biological probes. researchgate.netrsc.org The introduction of a nitro group, a known fluorescence quencher, provides a built-in mechanism for developing "turn-on" fluorescent sensors.

Promising directions for research include:

Fluorescent Ion Sensors: The quinoline core can act as a fluorophore, while the benzoyl and nitro components can be tailored for specific ion recognition. For example, the molecule could be functionalized with chelating groups to selectively bind metal ions like Zn²⁺. rsc.org Binding of the target ion could disrupt the quenching effect of the nitro group, leading to a "turn-on" fluorescence response.

Probes for Reactive Species: The nitro group can be chemically reduced by various biological reductants (e.g., nitroreductases) that are often overexpressed in hypoxic cancer cells. This reduction would convert the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the molecule's electronic and photophysical properties. This transformation could be harnessed to design a hypoxia-selective fluorescent probe for cancer imaging.

Bio-imaging Agents: The modular nature of the quinoline scaffold allows for easy modification to tune its photophysical properties, such as shifting the emission towards the near-infrared (NIR) region for deeper tissue penetration in bio-imaging applications. researchgate.netresearchgate.net

Table 3: Potential Designs for Biological Probes

| Probe Type | Design Strategy | Sensing Mechanism | Potential Application |

|---|---|---|---|

| Metal Ion Sensor | Incorporate chelating moieties. | Chelation-Enhanced Fluorescence (CHEF) upon ion binding. rsc.org | Detection of biologically important metal ions like Zn²⁺ or Fe³⁺. |

| Hypoxia Probe | Utilize the reducible nitro group. | Fluorescence "turn-on" upon enzymatic reduction of the nitro group to an amino group in hypoxic conditions. | Imaging of hypoxic tumors. |

| pH Sensor | Exploit the basicity of the quinoline nitrogen. | Changes in fluorescence intensity or wavelength upon protonation/deprotonation. | Mapping pH changes in cellular compartments. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Nitrobenzoyl)quinoline, and how can intermediates be characterized?

- Methodological Answer : A key approach involves coupling nitrobenzoyl groups to quinoline via Friedel-Crafts acylation or nucleophilic substitution. For example, nitrobenzoyl chloride can react with quinoline derivatives under acidic conditions, followed by purification via column chromatography . Intermediate characterization typically employs H/C NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography (as demonstrated for analogous quinoline derivatives) confirms molecular geometry and substituent orientation .

Q. How can the electronic effects of the 3-nitrobenzoyl group on quinoline’s reactivity be experimentally assessed?

- Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry are used to study electron-withdrawing effects of the nitro group. Comparative studies with non-nitrated analogs (e.g., 4-benzoylquinoline) reveal shifts in absorption maxima and redox potentials, indicating altered π-electron density . Nitration position (meta vs. para) further impacts electrophilic substitution rates, as shown in nitration kinetic studies of similar compounds .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretch (~1680 cm) and nitro (NO) asymmetric/symmetric vibrations (~1520 and 1350 cm). H NMR reveals aromatic proton splitting patterns, while C NMR detects the quinoline carbons and nitrobenzoyl carbonyl carbon (~190 ppm) . Single-crystal X-ray diffraction provides definitive confirmation of molecular packing and bond angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing byproducts?

- Methodological Answer : Systematic optimization includes varying solvents (e.g., THF vs. DMF), catalysts (e.g., iodine or Lewis acids), and temperature. For example, iodine catalysis in THF at 338 K improved yields in analogous quinoline syntheses by promoting cyclization . Design of Experiments (DoE) frameworks, such as response surface methodology, can model interactions between variables and identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.